2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-phenylethyl)acetamide

Description

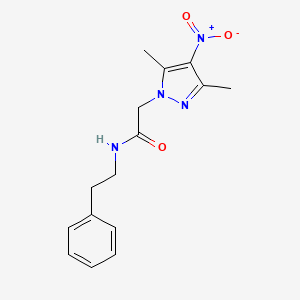

2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-phenylethyl)acetamide is a synthetic small molecule featuring a pyrazole core substituted with methyl, nitro, and acetamide-linked phenylethyl groups.

Properties

IUPAC Name |

2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-(2-phenylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3/c1-11-15(19(21)22)12(2)18(17-11)10-14(20)16-9-8-13-6-4-3-5-7-13/h3-7H,8-10H2,1-2H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKKZWEGRRUDACT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC(=O)NCCC2=CC=CC=C2)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-phenylethyl)acetamide typically involves the following steps:

-

Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized by the condensation of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.

-

Nitration: : The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid. This step introduces the nitro group at the 4-position of the pyrazole ring.

-

Alkylation: : The nitrated pyrazole is alkylated with 2-bromoacetophenone to introduce the phenylethyl side chain. This reaction is typically carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF).

-

Amidation: : Finally, the alkylated pyrazole is reacted with acetic anhydride to form the acetamide moiety. This step is usually performed under reflux conditions in an organic solvent like acetonitrile.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, use of continuous flow reactors, and scaling up of the processes to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the phenylethyl side chain, leading to the formation of corresponding ketones or carboxylic acids.

-

Reduction: : The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

-

Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety, where the acetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2) in acidic or basic media.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), tin(II) chloride (SnCl2) in hydrochloric acid (HCl).

Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of a base (e.g., sodium hydroxide, NaOH) or under acidic conditions.

Major Products

Oxidation: Ketones or carboxylic acids.

Reduction: Amino derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-phenylethyl)acetamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-phenylethyl)acetamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the pyrazole ring and phenylethyl side chain may contribute to binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with iCRT3

Compound : iCRT3 (2-(((2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl)methyl)sulfanyl)-N-(2-phenylethyl)acetamide)

- Structural Features :

- Heterocycle : Oxazole (vs. pyrazole in the target compound).

- Substituents : 4-Ethylphenyl, methyl, and sulfanyl groups (vs. nitro and dimethyl groups).

- Acetamide Linkage : Shared phenylethyl group.

- Biological Target : Inhibits Wnt/β-catenin signaling by blocking β-catenin-TCF interaction .

- Key Findings :

The nitro group could enhance electrophilicity, influencing interactions with redox-sensitive targets.

Comparison with Pyridazin-3(2H)-one Derivatives

Compounds :

- N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide

- N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide

- Structural Features: Heterocycle: Pyridazinone (vs. pyrazole). Substituents: Methoxybenzyl, bromophenyl, and methyl groups (vs. nitro and dimethyl groups).

- Biological Target : Formyl peptide receptors (FPR1/FPR2) .

- Key Findings :

The phenylethyl group in the target compound could mimic the hydrophobic interactions of methoxybenzyl substituents in FPR ligands.

Comparison with Benzothiazole Acetamide Derivatives

Compounds (from EP 3 348 550A1):

- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide

- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide

- Structural Features :

- Heterocycle : Benzothiazole (vs. pyrazole).

- Substituents : Trifluoromethyl, methoxy, or phenyl groups (vs. nitro and dimethyl groups).

- Biological Target : Unspecified in the patent, but trifluoromethyl and benzothiazole motifs are common in kinase inhibitors or antimicrobial agents .

Comparison : The nitro group in the target compound may enhance electrophilic reactivity compared to trifluoromethyl’s electron-withdrawing effects. The dimethylpyrazole core could offer steric hindrance distinct from benzothiazole’s planar structure.

Biological Activity

2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-phenylethyl)acetamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 365.34 g/mol. The compound features a pyrazole ring substituted with a nitro group and an acetamide moiety linked to a phenylethyl group.

Anticancer Properties

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer activity. The compound has been evaluated for its efficacy against various cancer cell lines. For instance, research has shown that compounds with similar structural motifs can inhibit cell proliferation in human tumor cell lines such as HeLa and A375, suggesting a potential role in cancer therapy .

The biological activity of pyrazole derivatives often involves the inhibition of specific enzymes or pathways critical for cancer cell survival. For example, some studies suggest that these compounds can act as inhibitors of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. Inhibition of CDKs leads to cell cycle arrest and apoptosis in cancer cells .

Study 1: Inhibition of CDK Activity

A study focusing on structurally related pyrazole compounds demonstrated potent inhibitory effects on CDK2 and CDK9, with IC50 values reported at 0.36 µM and 1.8 µM respectively. These findings indicate that modifications in the pyrazole structure can significantly enhance biological activity against key regulatory proteins involved in cell proliferation .

Study 2: Antitumor Efficacy

In another investigation, the compound was tested against a panel of cancer cell lines, showing promising results in reducing viability and inducing apoptosis. The mechanism was linked to the modulation of apoptotic pathways, highlighting the importance of further exploration into its therapeutic potential .

Data Table: Summary of Biological Activities

| Activity | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| CDK2 Inhibition | Various Tumor Cells | 0.36 | Cell cycle arrest |

| CDK9 Inhibition | Various Tumor Cells | 1.8 | Apoptosis induction |

| Antiproliferative | HeLa | Not specified | Modulation of apoptotic pathways |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.